molecular formula C22H16Cl3N3O4 B12993771 N-Benzyl-3-nitro-N-[(2,4,6-trichloro-phenylcarbamoyl)-methyl]-benzamide

N-Benzyl-3-nitro-N-[(2,4,6-trichloro-phenylcarbamoyl)-methyl]-benzamide

Cat. No.: B12993771
M. Wt: 492.7 g/mol
InChI Key: XANGFEQTZHHXCL-UHFFFAOYSA-N
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Description

N-Benzyl-3-nitro-N-(2-oxo-2-((2,4,6-trichlorophenyl)amino)ethyl)benzamide is a complex organic compound with a unique structure that includes benzyl, nitro, oxo, and trichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-nitro-N-(2-oxo-2-((2,4,6-trichlorophenyl)amino)ethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the nitration of benzyl compounds followed by the introduction of the oxo and trichlorophenyl groups through a series of substitution reactions. The reaction conditions often require the use of strong acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-nitro-N-(2-oxo-2-((2,4,6-trichlorophenyl)amino)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form different oxidation states.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The benzyl and trichlorophenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are used depending on the type of substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can lead to various substituted benzyl or trichlorophenyl compounds.

Scientific Research Applications

N-Benzyl-3-nitro-N-(2-oxo-2-((2,4,6-trichlorophenyl)amino)ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Benzyl-3-nitro-N-(2-oxo-2-((2,4,6-trichlorophenyl)amino)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. The benzyl and trichlorophenyl groups may interact with proteins and enzymes, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-3-nitrobenzamide: Lacks the oxo and trichlorophenyl groups, resulting in different chemical properties and reactivity.

    N-Benzyl-2-oxo-2-((2,4,6-trichlorophenyl)amino)ethyl)benzamide: Similar structure but without the nitro group, affecting its redox potential and biological activity.

Uniqueness

N-Benzyl-3-nitro-N-(2-oxo-2-((2,4,6-trichlorophenyl)amino)ethyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H16Cl3N3O4

Molecular Weight

492.7 g/mol

IUPAC Name

N-benzyl-3-nitro-N-[2-oxo-2-(2,4,6-trichloroanilino)ethyl]benzamide

InChI

InChI=1S/C22H16Cl3N3O4/c23-16-10-18(24)21(19(25)11-16)26-20(29)13-27(12-14-5-2-1-3-6-14)22(30)15-7-4-8-17(9-15)28(31)32/h1-11H,12-13H2,(H,26,29)

InChI Key

XANGFEQTZHHXCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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